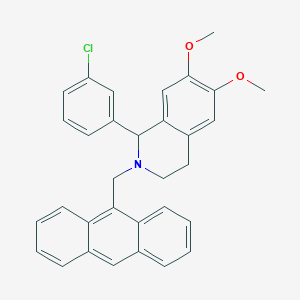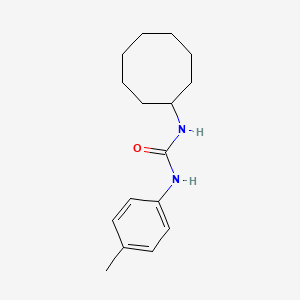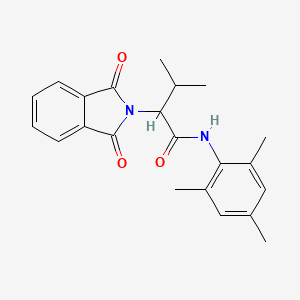![molecular formula C17H27NO8 B5090826 {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMXB-A, and is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). In
Applications De Recherche Scientifique
DMXB-A has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, DMXB-A has been shown to enhance cognitive function and improve memory in animal models. It has also been studied for its potential therapeutic applications in Alzheimer's disease and schizophrenia. In immunology, DMXB-A has been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent.
Mécanisme D'action
DMXB-A is a selective agonist of the α7-nAChR, which is a type of nicotinic acetylcholine receptor that is primarily expressed in the central nervous system. Activation of α7-nAChR has been shown to enhance cognitive function, improve memory, and have anti-inflammatory effects. DMXB-A binds to the α7-nAChR and activates it, leading to these effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. In animal models, DMXB-A has been shown to enhance cognitive function and improve memory. It has also been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMXB-A in lab experiments is its selectivity for the α7-nAChR. This allows researchers to study the specific effects of α7-nAChR activation without affecting other nicotinic acetylcholine receptors. However, one limitation of using DMXB-A is its relatively low potency compared to other α7-nAChR agonists. This may require higher concentrations of DMXB-A to achieve the desired effects, which could result in non-specific effects.
Orientations Futures
There are several future directions for research on DMXB-A. One area of research could be to investigate its potential therapeutic applications in Alzheimer's disease and schizophrenia. Another area of research could be to investigate its anti-inflammatory effects and potential applications in treating autoimmune diseases. Additionally, further research could be done to optimize the synthesis and potency of DMXB-A for use in lab experiments.
Méthodes De Synthèse
DMXB-A can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-(2-ethoxyphenoxy)ethanol, which is then reacted with 2-bromoethanol to form 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol. This compound is then reacted with 2-methoxyethylamine to form {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine. Finally, this compound is reacted with oxalic acid to form DMXB-A oxalate.
Propriétés
IUPAC Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-3-19-14-6-4-5-7-15(14)20-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSULVPJXWKUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)


acetate](/img/structure/B5090808.png)
![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5090842.png)